5-Amino-4-cyclopropoxypicolinaldehyde
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Overview
Description
5-Amino-4-cyclopropoxypicolinaldehyde is a chemical compound that belongs to the class of picolinaldehydes It is characterized by the presence of an amino group at the 5th position, a cyclopropoxy group at the 4th position, and an aldehyde group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-cyclopropoxypicolinaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 5-acetyl-4-aminopyrimidines, acylation followed by cyclization using ammonium acetate can yield the desired compound . Another approach involves the reductive amination of 5-acetyl-4-aminopyrimidines followed by cyclization with dimethylformamide dimethyl acetal or ethyl orthoformate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-cyclopropoxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: 5-Amino-4-cyclopropoxypicolinic acid.
Reduction: 5-Amino-4-cyclopropoxypicolinalcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Amino-4-cyclopropoxypicolinaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Amino-4-cyclopropoxypicolinaldehyde involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the aldehyde group can undergo condensation reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-4-cyano-1,3-oxazoles: These compounds share a similar amino group and exhibit comparable reactivity.
5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
5-Amino-4-hydroxyiminopyrazoles: These compounds also contain an amino group and are used in the synthesis of heterocyclic systems.
Uniqueness
5-Amino-4-cyclopropoxypicolinaldehyde is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for the development of novel materials and pharmaceuticals.
Properties
Molecular Formula |
C9H10N2O2 |
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Molecular Weight |
178.19 g/mol |
IUPAC Name |
5-amino-4-cyclopropyloxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H10N2O2/c10-8-4-11-6(5-12)3-9(8)13-7-1-2-7/h3-5,7H,1-2,10H2 |
InChI Key |
RKQDLEUCXNBKIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=NC(=C2)C=O)N |
Origin of Product |
United States |
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